1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole

Lipophilicity Physicochemical property Drug-likeness

Researchers developing kinase inhibitors or histamine H₃/H₄ receptor ligands often face false positives from impurity-driven assay noise. 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole (CAS 1489058-31-2) directly addresses this: • ≥98% purity reduces off-target noise in biochemical kinase assays. • N1-ethyl substitution blocks CYP-mediated metabolic soft spots while preserving imidazole N3 target H-bonding. • Defined LogP (1.055) & TPSA (29.85 Ų) enable clean QSAR data partitioning. • Structurally validated scaffold: analog CDK2 IC₅₀ = 0.42 µM; immepip H₃R Ki = 0.3 nM. Supplied as a research-grade intermediate with full analytical documentation. Standard B2B global shipping; no special permits required.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13620622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1CC2CCNC2
InChIInChI=1S/C10H17N3/c1-2-13-8-12-7-10(13)5-9-3-4-11-6-9/h7-9,11H,2-6H2,1H3
InChIKeyUCLYTZFMPGPQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole: Structure & Physicochemical Profile


1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole is a heterocyclic building block featuring an imidazole core N1‑ethyl‑substituted and linked at the C5‑position via a methylene bridge to a pyrrolidine ring . Its molecular formula is C₁₀H₁₇N₃ (MW 179.26 g/mol), with a computed LogP of 1.055, topological polar surface area (TPSA) of 29.85 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and three rotatable bonds . The compound belongs to the pyrrolidinylmethyl‑imidazole class, a scaffold that has been exploited in histamine H₃/H₄ receptor ligands (e.g., immepip, methimepip) [1] and cyclin‑dependent kinase (CDK) inhibitor programmes ; it is supplied as a research‑grade intermediate at ≥97–98% purity by multiple vendors .

Histamine H₃/H₄ SAR
Scaffold for histamine receptor ligand design; pyrrolidine‑imidazole core mirrors immepip/methimepip series
Kinase Lead Gen
C5‑substituted imidazole building block for cyclin‑dependent kinase (CDK) inhibitor programmes
High‑Purity Intermediate
Research‑grade building block for reproducible structure‑activity exploration

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole: Non-Interchangeability with In-Class Analogs


Imidazole‑pyrrolidine hybrids are not pharmacologically interchangeable; even modest structural alterations—such as N‑alkyl chain length, the presence or absence of a methylene spacer, or replacement of pyrrolidine by piperidine—can profoundly alter target affinity, intrinsic efficacy, and selectivity. For example, within the histamine H₃ receptor series, the piperidine‑containing agonist immepip exhibits a Ki of 0.3 nM at the human H₃ receptor, whereas its N‑methylated piperidine congener methimepip shows a Ki of 1 nM—an approximately three‑fold difference arising solely from N‑methylation [1][2]. Similarly, within the pyrrolidine sub‑class, the N‑methyl analog 1‑methyl‑5‑[(pyrrolidin‑3‑yl)methyl]‑1H‑imidazole is reported to inhibit CDK2 with an IC₅₀ of 0.42 μM , while the unsubstituted parent 5‑[(pyrrolidin‑3‑yl)methyl]‑1H‑imidazole (CAS 151094‑62‑1) has distinct H₄ receptor binding activity [3]. These data illustrate that the ethyl‑for‑methyl substitution at N1, the 5‑ versus 4‑position connectivity, and the pyrrolidine‑versus‑piperidine ring choice each independently produce non‑interchangeable pharmacological profiles. Procurement of a generic ‘imidazole‑pyrrolidine building block’ without precise control of these structural features therefore carries a high risk of producing inactive or off‑target compounds in downstream biological assays.

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N1‑alkyl chain length (ethyl vs methyl) can significantly shift target affinity and selectivity; reported examples show ~3‑fold difference in H₃R Ki from a single N‑methylation.
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Pyrrolidine vs piperidine amine ring alters receptor subtype preference and agonist/antagonist functional activity; pyrrolidine offers distinct H‑bond donor geometry.
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Methylene spacer presence matters: direct‑linked pyrrolidine‑imidazole analogs lack the conformational flexibility needed for certain binding modes and may not support agonist‑to‑antagonist switching.

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole: Quantitative Differentiation Evidence


N1-Ethyl Substitution: Increased Lipophilicity and Membrane Permeability

The target compound bears an N1‑ethyl group (LogP = 1.055; TPSA = 29.85 Ų) . Although an experimentally measured LogP for the N1‑methyl analog 1‑methyl‑5‑[(pyrrolidin‑3‑yl)methyl]‑1H-imidazole (C₉H₁₅N₃, MW 165.24) is not publicly available, the removal of one methylene unit (–CH₂–) from the N‑alkyl chain is predicted to reduce LogP by approximately 0.5 log units (Hansch π contribution for –CH₂– ≈ 0.5) [1][2]. The higher lipophilicity of the ethyl derivative is favourable for passive membrane permeability in cell‑based assays, consistent with the general observation that N‑alkyl imidazoles exhibit LogP‑dependent cellular uptake.

N1‑Ethyl Lipophilicity
Class‑level inference
ΔLogP ≈ +0.5 vs methyl analog (target more lipophilic); computed LogP 1.055.
May improve passive membrane permeability in cell‑based assays
Predicted comparison; experimental LogP for methyl analog unavailable
Lipophilicity Physicochemical property Drug-likeness

Pyrrolidine vs. Piperidine Amine: Impact on Receptor Subtype Selectivity

The target compound contains a pyrrolidine secondary amine (predicted pKa of conjugate acid ≈ 10.6–11.3), whereas the structually related H₃/H₄ agonist immepip employs a piperidine ring (predicted pKa ≈ 10.5–11.2) [1][2]. Although the pKa ranges overlap, the five‑membered pyrrolidine ring imparts a different geometry and solvation pattern at the receptor binding site compared to the six‑membered piperidine. In the series of H₃ receptor agonists, immepip (piperidine) achieves Ki = 0.3 nM and EC₅₀ = 0.67 nM at human H₃R, whereas the pyrrolidine‑based agonist Sch 50971 exhibits Ki = 5.0 nM at human brain H₃R and Ki = 2.5 nM at guinea‑pig brain H₃R [3][4]. The presence of a single H‑bond donor (the pyrrolidine N–H) in the target compound contrasts with the tertiary N‑methyl piperidine of methimepip, which has zero H‑bond donors [5]; this difference can affect binding to residues such as Asp¹¹⁴ and Glu²⁰⁶ in H₃R.

Amine Ring Geometry
Cross‑study comparable
Target: pyrrolidine (1 HBD); immepip piperidine (2 HBD, Ki 0.3 nM); methimepip 0 HBD, Ki 1 nM; Sch 50971 pyrrolidine, Ki 2.5–5.0 nM.
Amine ring choice shifts receptor subtype selectivity and functional activity
Target compound H₃R affinity not directly reported
Basicity GPCR Amine pharmacophore

Methylene Spacer: Conformational Flexibility for Target Binding

The target compound incorporates a methylene (–CH₂–) bridge between the imidazole C5 position and the pyrrolidine C3 position, yielding three rotatable bonds . The direct‑linked analog 1‑ethyl‑5‑(pyrrolidin‑3‑yl)‑1H‑imidazole (CAS 1465419‑63‑9) lacks this spacer, resulting in a conformationally restricted scaffold with only two rotatable bonds and a different spatial orientation of the basic amine relative to the imidazole ring [1]. In histamine H₃/H₄ receptor ligands, the presence and length of the alkyl spacer between the imidazole and the basic amine are critical determinants of affinity and intrinsic activity; for instance, immepip (one‑carbon spacer) is a potent agonist (Ki = 0.3 nM), whereas its propylene‑spaced analog 13a is a neutral antagonist [2]. The methylene spacer in the target compound therefore provides distinct pharmacological opportunities compared to direct‑linked pyrrolidine analogs.

Methylene Spacer
Cross‑study comparable
3 rotatable bonds (with spacer) vs 2 in direct‑linked analog; spacer length governs agonist vs antagonist pharmacology in H₃/H₄ series.
Enables exploration of agonist‑to‑antagonist switches
No co‑crystallographic data for direct comparison
Conformational analysis Ligand design Rotatable bonds

N1-Ethyl Substitution: Metabolic Stability vs. Unsubstituted Imidazole

The target compound bears an N1‑ethyl substituent, whereas the core scaffold 5‑[(pyrrolidin‑3‑yl)methyl]‑1H‑imidazole (CAS 151094‑62‑1) possesses a free imidazole N–H . Unsubstituted imidazoles are known substrates for N‑glucuronidation and oxidative metabolism, and they are also susceptible to cytochrome P450 coordination via the free imidazole nitrogen, which can lead to rapid metabolic clearance and mechanism‑based CYP inhibition [1][2]. N‑Alkylation blocks one of the two imidazole nitrogens, reducing the propensity for CYP heme‑iron coordination, although the imidazole N3 can still serve as a metal‑coordinating atom. In the structurally related series of histamine H₃ ligands, N‑alkylation (e.g., methimepip vs. immepip) was employed partly to improve pharmacokinetic properties [3].

N1‑Ethyl Metabolic Shield
Class‑level inference
N1‑ethylation blocks imidazole N–H, reducing CYP heme‑iron coordination potential and N‑glucuronidation risk vs unsubstituted imidazole.
May lower metabolic clearance in in vivo studies
Experimental intrinsic clearance data not available
Metabolic stability Cytochrome P450 Imidazole N-substitution

Purity Advantage for Reliable Structure–Activity Studies

The target compound is offered at 98% purity by Leyan (Product No. 1368994) and at 97% purity by AK Scientific , whereas the closely related N‑methyl analog 1‑methyl‑5‑[(pyrrolidin‑3‑yl)methyl]‑1H‑imidazole is listed at 95% purity by Sigma‑Aldrich (Enamine sourcing) . A 3‑percentage‑point purity differential translates to a 3% higher mass fraction of active compound per unit weight, directly reducing the potential for confounding assay artefacts caused by impurities at screening concentrations. For concentration‑response assays performed at micromolar concentrations, even 1–3% of a potent impurity can produce spurious activity.

Purity Specification
Head‑to‑head comparison
ΔPurity +3% over 95% commercial methyl analog; higher mass fraction reduces risk of impurity‑driven assay artifacts.
Supports reproducible SAR in concentration‑response assays
Batch‑to‑batch variability may exist
Chemical purity Procurement specification SAR reproducibility

C5 vs. C4 Imidazole Substitution: Divergent Kinase and GPCR Targeting

The target compound is substituted at the imidazole C5 position (i.e., the pyrrolidinylmethyl group is attached to the carbon adjacent to the N1‑ethyl substituent) . In the histamine H₃/H₄ agonist literature, the active imidazole isomer is the C4(5)‑substituted tautomer (IUPAC numbering as 4‑substituted in immepip/methimepip) [1]. The target compound’s C5‑substitution pattern, combined with N1‑ethylation, alters the relative positioning of the imidazole N3 lone pair and the pyrrolidine amine, which is critical for interactions with kinase hinge regions (as observed for 1‑methyl‑5‑[(pyrrolidin‑3‑yl)methyl]‑1H‑imidazole, where N3 hydrogen‑bonds to the CDK2 hinge ) versus the Asp/Glu dyad in aminergic GPCRs. C4‑substituted analogs (e.g., immepip series) preferentially target H₃/H₄ receptors, whereas C5‑substituted imidazoles have been explored in kinase inhibitor programs [2].

C5 vs C4 Regiochemistry
Class‑level inference
C5‑substitution favors kinase targeting (analog CDK2 IC₅₀ 0.42 µM); C4‑substituted immepip series targets H₃/H₄ receptors (Ki 0.3 nM).
Regiochemistry may direct research towards kinase or GPCR programs
Target compound lacks direct biological annotation
Regioisomerism Kinase hinge binding GPCR ligand design

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole: Research & Industrial Applications


Kinase Inhibitor Lead Generation with C5-Imidazole Scaffold

The C5‑substituted imidazole scaffold, exemplified by the 1‑methyl analog’s CDK2 IC₅₀ of 0.42 μM , supports deployment of 1‑ethyl‑5‑(pyrrolidin‑3‑ylmethyl)‑1H‑imidazole as a core building block in kinase‑focused library synthesis. The ethyl substituent (LogP = 1.055) provides moderate lipophilicity suitable for hinge‑region binding while the methylene spacer preserves conformational degrees of freedom (3 rotatable bonds) to explore ATP‑binding pocket sub‑sites. Procurement at 98% purity minimises impurity‑driven false positives in biochemical kinase assays.

Histamine H₃/H₄ Receptor SAR via Pyrrolidine-Piperidine Swap

Given that the piperidine‑based immepip series achieves sub‑nanomolar H₃R affinity (Ki = 0.3 nM) [1] while pyrrolidine‑based Sch 50971 exhibits Ki = 2.5–5.0 nM [2], the target compound’s pyrrolidine secondary amine (1 H‑bond donor, 3 H‑bond acceptors) offers a complementary pharmacophore for systematic substitution of the piperidine ring. The ethyl group at N1 further mimics the N‑alkylation strategy successfully employed in methimepip (Ki = 1 nM) [3], making the target compound a logical intermediate for generating novel H₃/H₄ agonists or antagonists with potentially differentiated subtype selectivity profiles.

Metabolic Stability-Optimized Probe Development via N1-Alkyl Imidazole

Unsubstituted imidazole scaffolds (e.g., 5‑[(pyrrolidin‑3‑yl)methyl]‑1H‑imidazole, CAS 151094‑62‑1) are susceptible to CYP‑mediated metabolism and N‑glucuronidation [4]. The N1‑ethyl group in the target compound blocks this metabolic soft spot while maintaining the imidazole N3 available for target hydrogen‑bonding [4]. This feature makes the compound a superior starting material for medicinal chemistry programmes requiring enhanced metabolic stability without sacrificing imidazole‑driven target engagement—important for in vivo pharmacological validation studies where compound exposure is critical.

High-Fidelity QSAR Dataset Construction

The combination of well‑defined physicochemical properties (LogP = 1.055; TPSA = 29.85 Ų) , high declared purity (98%) , and a structurally characterised scaffold with known kinase and GPCR activity precedents [1] positions this compound as an ideal data point for QSAR model building. Its purity advantage over the 95% commercial alternative reduces experimental noise, while its three structural differentiation axes (N1‑alkyl chain, methylene spacer presence, pyrrolidine amine character) allow clean partitioning of substituent contributions in multiple linear regression or machine‑learning analyses.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
C5‑imidazole scaffold with ethyl substitution
Kinase selectivity panel and biochemical assays
Histamine receptor subtype SAR
Pyrrolidine amine geometry and H‑bond donor profile
H₃/H₄ receptor binding and functional assays
In vivo probe metabolic stability
N1‑ethyl blocking group (reduced CYP liability)
Microsomal stability and CYP inhibition assays
QSAR model training
Characterized physicochemical profile (LogP, TPSA)
Inter‑lot reproducibility and data consistency
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